![molecular formula C23H36N4O4 B153754 Aspochracin CAS No. 22029-09-0](/img/structure/B153754.png)
Aspochracin
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Overview
Description
Aspochracin is a novel cyclotripeptide, composed of N-methyl-L-alanine, N-methyl-L-valine, and L-ornithine, containing an octatrienoic acid side chain . It was isolated from the culture filtrate of Aspergillus ochraceus, a pathogenic fungus causing muscardine on insects .
Synthesis Analysis
Hexahydroaspochracin, derived on hydrogenation of aspochracin, was synthesized by cyclization of N-methyl-L-valyl-N-methyl-L-alanyl-α-caprylyl-L-ornithine . In addition to this, isohexahydroaspochracin was isolated from the reaction mixture .Molecular Structure Analysis
Aspochracin is a cyclotripeptide composed of N-methyl-L-alanine, N-methyl-L-valine, and L-ornithine, containing an octatrienoic acid side chain .Chemical Reactions Analysis
Aspochracin undergoes hydrogenation to form Hexahydroaspochracin . This reaction involves the cyclization of N-methyl-L-valyl-N-methyl-L-alanyl-α-caprylyl-L-ornithine .Scientific Research Applications
Insecticidal Properties
Aspochracin was initially identified as an insecticidal substance isolated from the culture filtrate of Aspergillus ochraceus. It exhibits potent activity against insects, particularly those affected by muscardine disease . The compound’s structure—a novel cyclotripeptide with an octatrienoic acid side chain—contributes to its biological activity. This makes aspochracin a candidate for developing new insecticides that could be used in agricultural pest control.
Antifungal Activity
Research has shown that aspochracin possesses antifungal properties. It can inhibit the growth of various pathogenic fungi, which is valuable for protecting crops and potentially treating fungal infections in humans. The ability to synthesize derivatives like hexahydroaspochracin enhances its potential as a versatile antifungal agent .
Chemical Screening for Novel Metabolites
Aspochracin and its derivatives have been used in chemical screening programs to identify novel metabolites. For instance, a derivative called JBIR-15 was isolated from a sponge-derived fungus, showcasing the compound’s utility in discovering new bioactive substances .
Synthetic Chemistry
The synthesis of aspochracin derivatives, such as hexahydroaspochracin, provides insights into synthetic chemistry techniques. These processes involve complex cyclization and can lead to the creation of new compounds with potential industrial and pharmaceutical applications .
Marine Biology
The isolation of aspochracin derivatives from marine organisms suggests that it could have applications in marine biology. It may help in understanding the chemical ecology of marine ecosystems and the role of fungal metabolites in these environments .
properties
CAS RN |
22029-09-0 |
---|---|
Product Name |
Aspochracin |
Molecular Formula |
C23H36N4O4 |
Molecular Weight |
432.6 g/mol |
IUPAC Name |
(4S,6S)-6-methyl-6-[methyl-[(2S)-3-methyl-2-(methylamino)butanoyl]amino]-4-[[(2E,4E,6E)-octa-2,4,6-trienylidene]amino]-5,7-dioxoheptanamide |
InChI |
InChI=1S/C23H36N4O4/c1-7-8-9-10-11-12-15-26-18(13-14-19(24)29)21(30)23(4,16-28)27(6)22(31)20(25-5)17(2)3/h7-12,15-18,20,25H,13-14H2,1-6H3,(H2,24,29)/b8-7+,10-9+,12-11+,26-15?/t18-,20-,23-/m0/s1 |
InChI Key |
JBIZFCHJQXSVKL-WTAPOLBCSA-N |
Isomeric SMILES |
C/C=C/C=C/C=C/C=N[C@@H](CCC(=O)N)C(=O)[C@](C)(C=O)N(C)C(=O)[C@H](C(C)C)NC |
SMILES |
CC=CC=CC=CC=NC(CCC(=O)N)C(=O)C(C)(C=O)N(C)C(=O)C(C(C)C)NC |
Canonical SMILES |
CC=CC=CC=CC=NC(CCC(=O)N)C(=O)C(C)(C=O)N(C)C(=O)C(C(C)C)NC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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